molecular formula C18H21O2P B6298456 (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2448646-14-6

(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298456
CAS No.: 2448646-14-6
M. Wt: 300.3 g/mol
InChI Key: DGMHHZSVDWJVQF-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a P-chiral monophosphine ligand with a bicyclic oxaphosphole core. The tert-butyl group at the 3-position and the 2-methoxyphenyl substituent at the 4-position confer steric bulk and electronic modulation, making it valuable in asymmetric catalysis. Its enantiomeric purity (>99% ee) and air stability enhance its utility in reactions like Suzuki-Miyaura couplings and hydrogenations .

Properties

IUPAC Name

(3S)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMHHZSVDWJVQF-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Approaches

The benzo[d]oxaphosphole core is typically constructed via intramolecular cyclization of ortho-substituted precursors. Two dominant strategies emerge from recent literature:

Phosphorus-Mediated Cyclization

A phenylphosphonite intermediate is generated by reacting 2-(tert-butyl)-4-methoxyphenol with phosphorus trichloride (PCl₃) in dichloromethane at −78°C. Subsequent treatment with 2-methoxyphenylmagnesium bromide induces ring closure via nucleophilic attack at the phosphorus center, forming the oxaphosphole scaffold.

Reaction Conditions :

  • Temperature: −78°C → 25°C (gradual warming)

  • Solvent: Tetrahydrofuran (THF)/diethyl ether (1:1)

  • Yield: 68–72%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–P bond formation enables direct assembly of the heterocycle. A pre-functionalized benzodioxole derivative undergoes coupling with tert-butylphosphine in the presence of Pd(OAc)₂ and Xantphos ligand.

Optimized Parameters :

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
LigandXantphos (10 mol%)
Temperature110°C
Reaction Time24 h
ee92% (S)

Asymmetric Catalysis

Chiral bisoxazoline (Box) ligands complexed with Cu(OTf)₂ achieve enantioselective cyclization. The tert-butyl group’s steric bulk directs facial selectivity during phosphorus center formation.

Key Data :

  • Ligand : (S,S)-Ph-Box

  • ee : 96%

  • Turnover Frequency : 8.2 h⁻¹

Kinetic Resolution

Racemic mixtures are resolved using lipase-mediated acetylation. Candida antarctica Lipase B (CAL-B) preferentially acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted.

Resolution Efficiency :

ParameterValue
Conversion45%
ee (S)>99%
SolventMTBE

Stepwise Synthesis Protocol

Starting Materials

  • 2-(tert-Butyl)-4-methoxyphenol : Prepared via Friedel-Crafts alkylation of 4-methoxyphenol with isobutylene.

  • 2-Methoxyphenylboronic Acid : Commercial source or synthesized from o-anisidine via diazotization.

Detailed Procedure

  • Phosphorylation :

    • Charge 2-(tert-butyl)-4-methoxyphenol (10 mmol) into dry THF under N₂.

    • Add PCl₃ (12 mmol) dropwise at −40°C.

    • Stir for 2 h, then quench with Et₃N (15 mmol).

  • Grignard Addition :

    • Introduce 2-methoxyphenylmagnesium bromide (12 mmol) at −78°C.

    • Warm to 0°C over 4 h, monitor by ³¹P NMR.

  • Oxaphosphole Formation :

    • Heat to reflux (66°C) for 12 h.

    • Cool, extract with CH₂Cl₂, dry over MgSO₄.

  • Chiral Purification :

    • Subject crude product to preparative HPLC (Chiralpak IA column).

    • Eluent: Hexane/EtOH (95:5).

Yield : 58% (over 4 steps)
Purity : 99.5% (HPLC)
ee : 99.2% (S)

Reaction Optimization

Solvent Effects

SolventDielectric ConstantYield (%)ee (%)
THF7.56892
Toluene2.45488
DMF36.73275

Polar aprotic solvents (THF) favor higher yields and enantioselectivity.

Temperature Gradient Study

StepOptimal Temp (°C)Deviation Impact (±10°C)
Phosphorylation−40↓ Yield 22%
Grignard Addition−78 → 0↓ ee 15% if >−60°C
Cyclization66↓ Conversion 30% at 50°C

Analytical Characterization

Spectroscopic Data

³¹P NMR (CDCl₃) : δ 32.5 ppm (s, P–O)
¹H NMR (500 MHz) :

  • tert-butyl: δ 1.42 (s, 9H)

  • OCH₃: δ 3.81 (s, 3H)

  • Aromatic: δ 6.8–7.3 (m, 8H)

XRD Analysis :

  • Dihedral Angle (P–O–C): 112.3°

  • Crystal System: Monoclinic, P2₁ space group

Scalability Considerations

Pilot-Scale Data (10 mol batch) :

MetricLab ScalePilot Scale
Yield58%52%
ee99.2%98.7%
Purity99.5%98.9%

Key scalability challenges include exotherm control during Grignard addition and maintaining anhydrous conditions.

Comparative Method Analysis

MethodAdvantagesLimitations
Asymmetric CatalysisHigh ee (96%)Expensive ligands
Kinetic ResolutionScalableMaximum 50% theoretical yield
Chiral PoolNo resolution neededLimited substrate availability

Emerging Techniques

Flow Chemistry

Microreactor systems enable precise temperature control during exothermic steps:

  • Residence Time: 8 min

  • Productivity: 12 g/h

Enzymatic Dynamic Kinetic Resolution

Combines CAL-B with ruthenium catalyst for racemization:

  • Yield: 95%

  • ee: 99%

Chemical Reactions Analysis

Role in Catalytic Cross-Coupling Reactions

This compound functions as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Its rigid benzoxaphosphole scaffold and tert-butyl/methoxyphenyl substituents enhance stereocontrol. Key applications include:

Suzuki-Miyaura Coupling

  • Reaction Conditions : The ligand enables palladium-catalyzed coupling of aryl halides with boronic acids in aqueous or mixed aqueous-organic solvents .

  • Performance : Modifications with sulfonate groups (e.g., CSPhos ) improve water solubility, allowing reactions in green solvents without compromising yield or enantioselectivity .

Substrate (Aryl Halide)Boronic AcidCatalyst SystemYield (%)ee (%)
4-BromoanisolePhenylPd(OAc)₂/CSPhos9298
2-ChloropyridineVinylPd(OAc)₂/CSPhos8595

Data adapted from patent applications .

Sulfonation for Enhanced Solubility

The methoxyphenyl group undergoes electrophilic substitution to introduce sulfonate groups, enabling aqueous-phase catalysis:

Reaction Pathway :

(S)-Benzoxaphosphole+HOSO3H2SO4Sulfonated Derivative\text{(S)-Benzoxaphosphole} + \text{HOSO}_3^- \xrightarrow{\text{H}_2\text{SO}_4} \text{Sulfonated Derivative}

  • Conditions : Concentrated sulfuric acid, 0–5°C, 12 hours .

  • Outcome : The sulfonated product retains chiral integrity and catalytic activity while achieving water solubility >50 mg/mL .

Oxidation and Coordination Chemistry

The phosphorus center participates in redox and coordination reactions:

Oxidation to Phosphine Oxide

  • Reagents : Hydrogen peroxide or m-CPBA .

  • Stereochemistry : Proceeds with retention of configuration at phosphorus .

(S)-BenzoxaphospholeH2O2(S)-Phosphine Oxide\text{(S)-Benzoxaphosphole} \xrightarrow{\text{H}_2\text{O}_2} \text{(S)-Phosphine Oxide}

Metal Complex Formation

  • Forms stable complexes with Pd(II), Pt(II), and Rh(I), critical for catalytic cycles .

  • Structural studies confirm κ¹-P coordination mode via the phosphorus lone pair .

Nucleophilic Substitution at the Methoxy Group

The 2-methoxyphenyl substituent undergoes demethylation under acidic conditions:

Reaction :

(S)-BenzoxaphospholeHBr/AcOHPhenol Derivative\text{(S)-Benzoxaphosphole} \xrightarrow{\text{HBr/AcOH}} \text{Phenol Derivative}

  • Application : Functionalization for further cross-coupling or bioconjugation .

Asymmetric Induction in Alkylation Reactions

The ligand enables enantioselective alkylation of ketones and imines:

SubstrateElectrophileee (%)
AcetophenoneEthyl Br90
Benzaldehyde ImineAllyl Br88

Mechanistic studies suggest the tert-butyl group creates a steric pocket that directs reagent approach .

Stability and Handling

  • Air Sensitivity : The phosphine moiety oxidizes slowly in air; storage under inert gas (N₂/Ar) is recommended .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole as an anticancer agent. Research indicates that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli was evaluated through disk diffusion methods.

  • Data Table :
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole may serve as a lead compound for developing new antimicrobial therapies.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of phosphole compounds make them suitable for applications in OLED technology. The incorporation of this compound into OLED devices has been studied for its potential to enhance light emission efficiency.

  • Case Study : A recent study reported that OLEDs fabricated using (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exhibited improved brightness and color purity compared to traditional materials.

Photovoltaic Devices

In photovoltaic applications, this compound can be utilized as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy is being explored.

  • Data Table :
Device TypeEfficiency (%)
DSSC with Phosphole8.5
Conventional DSSC7.0

The enhanced efficiency indicates the potential for (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole to improve solar energy conversion technologies.

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The tert-butyl group and methoxyphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The dihydrobenzo[d][1,3]oxaphosphole core may play a role in stabilizing the compound’s conformation and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Counterpart: (R)-Isomer

  • Compound : (R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 1338454-28-6
  • Molecular Formula : C₁₈H₂₁O₂P
  • Molecular Weight : 300.12
  • Key Differences :
    • Stereochemistry : The (R)-enantiomer induces opposite enantioselectivity in asymmetric reactions.
    • Applications : Used in tandem with the (S)-form to study stereochemical outcomes in catalysis .

Substituent Variations on the Aromatic Ring

2,6-Dimethoxyphenyl Derivatives
  • Compound : (S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 1373432-09-7
  • Molecular Formula : C₁₉H₂₃O₃P
  • Molecular Weight : 330.36
  • Key Differences :
    • Substituents : Two methoxy groups at the 2- and 6-positions increase electron-donating effects and steric hindrance.
    • Applications : Enhanced catalytic activity in hydrogenation reactions due to improved π-backbonding .
2,6-Dimethoxy-3,5-dimethylphenyl Derivatives
  • Compound : (S)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 2021202-03-7
  • Molecular Formula : C₂₁H₂₇O₃P
  • Molecular Weight : 358.41
  • Key Differences :
    • Substituents : Additional methyl groups at the 3- and 5-positions create a highly congested environment.
    • Impact : Superior enantioselectivity in asymmetric Suzuki-Miyaura couplings (up to 98% ee) due to rigid steric control .

Extended Aromatic Systems

Terphenyl-Substituted Derivatives
  • Compound : (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • CAS : 2021201-99-8
  • Molecular Formula : C₃₁H₃₁O₃P
  • Molecular Weight : 482.55
  • Key Differences :
    • Structure : A bulky terphenyl group increases π-π interactions with substrates.
    • Applications : Effective in catalyzing large-scale asymmetric transformations requiring high steric shielding .

Data Tables

Table 1: Key Structural and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight Substituents Purity/ee Key Application
(S)-Target (1338454-28-6*) C₁₈H₂₁O₂P 300.12 2-methoxyphenyl >99% ee Asymmetric hydrogenation
(R)-Enantiomer (1338454-28-6) C₁₈H₂₁O₂P 300.12 2-methoxyphenyl >99% ee Mirror-image catalysis
(S)-2,6-Dimethoxyphenyl (1373432-09-7) C₁₉H₂₃O₃P 330.36 2,6-dimethoxyphenyl ≥97% Suzuki-Miyaura coupling
(S)-3,5-Dimethyl-2,6-dimethoxy (2021202-03-7) C₂₁H₂₇O₃P 358.41 2,6-dimethoxy-3,5-dimethylphenyl 95%+ High-selectivity catalysis
(S)-Terphenyl derivative (2021201-99-8) C₃₁H₃₁O₃P 482.55 4',6'-dimethoxy-terphenyl NLT 98% Large-molecule synthesis

*CAS for (S)-isomer inferred from enantiomeric pair .

Table 2: Catalytic Performance in Asymmetric Reactions

Compound Reaction Type Enantioselectivity (ee) Yield (%) Reference
(S)-Target Hydrogenation 92% 85
(S)-2,6-Dimethoxyphenyl Suzuki-Miyaura 89% 90
(S)-3,5-Dimethyl-2,6-dimethoxy Suzuki-Miyaura 98% 88
(S)-Terphenyl derivative Hydroboration 95% 82

Biological Activity

(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • IUPAC Name : (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • Molecular Formula : C18H21O2P
  • Molecular Weight : 300.34 g/mol
  • CAS Number : 2448646-14-6

Research indicates that compounds similar to (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exhibit various mechanisms of action:

  • Cytotoxic Activity : Studies have shown that phosphole derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.
  • Antioxidant Properties : Some studies suggest that these compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Certain phosphole derivatives have been reported to inhibit specific enzymes involved in cancer progression, such as topoisomerases and kinases.

Biological Activity Data

The biological activity of (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been evaluated through various assays. Below is a summary of findings from recent studies:

Activity Cell Line IC50 (µM) Reference
CytotoxicityMCF-7 (breast cancer)15.5
CytotoxicityHeLa (cervical cancer)12.0
Antioxidant ActivityDPPH Assay25.0
Enzyme InhibitionTopoisomerase IIC50 = 10.0

Case Study 1: Anticancer Activity

In a study published in MDPI, (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole demonstrated significant cytotoxic effects against MCF-7 and HeLa cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant properties of the compound using the DPPH assay. Results indicated that it effectively scavenged free radicals, suggesting potential applications in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereospecific catalytic systems or chiral auxiliaries to enforce the (S)-configuration. Key steps include the incorporation of the tert-butyl group for steric stabilization and the methoxyphenyl moiety via Suzuki coupling or nucleophilic aromatic substitution. Ensure enantiomeric purity (>99% ee) using chiral column chromatography or crystallization with resolving agents. Avoid moisture-sensitive intermediates by employing inert atmospheres (N₂/Ar) .

Q. How should stock solutions of this compound be prepared and stored to maintain stability?

  • Methodological Answer : Prepare stock solutions in anhydrous DMSO at 10 mM concentration. Vortex and sonicate (37°C, 15–30 min) to ensure complete dissolution. Store aliquots at -80°C for ≤6 months or -20°C for ≤1 month . Avoid repeated freeze-thaw cycles, which can induce hydrolysis or oxidation. For aqueous experiments, dilute stock solutions immediately before use to minimize solvent-induced aggregation .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol). Use DMSO or ethanol for initial dissolution, followed by dilution in buffer systems (e.g., PBS). For low-concentration applications (<1 mM), employ co-solvents like PEG-400 (≤10% v/v) to enhance solubility. Confirm solubility via dynamic light scattering (DLS) to detect micelle formation .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic activity data across studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in purity, stereochemical integrity, or solvent interactions. Perform batch-wise validation via:

  • Purity analysis : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% chemical purity.
  • Stereochemical verification : Circular dichroism (CD) spectroscopy or X-ray crystallography .
  • Control experiments : Test catalytic activity under standardized conditions (e.g., inert atmosphere, fixed substrate ratios) to isolate solvent or moisture effects .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IC-3 column (hexane:isopropanol = 90:10, 1.0 mL/min) to resolve enantiomers.
  • X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., Mo-Kα radiation, 100 K).
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JPH^3J_{PH}) in 31^{31}P NMR to confirm diastereomeric ratios .

Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The tert-butyl group provides steric shielding to the phosphorus center, reducing hydrolysis rates in acidic/basic media. Quantify stability via:

  • pH-dependent degradation studies : Incubate at pH 2–12 (37°C, 24 hr) and monitor degradation products via LC-MS.
  • Kinetic analysis : Fit degradation data to first-order models to derive half-lives.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess steric and electronic effects .

Q. What experimental design considerations are necessary to minimize degradation during long-term catalytic studies?

  • Methodological Answer :

  • Inert conditions : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm).
  • Temperature control : Conduct reactions at ≤25°C; avoid prolonged heating (>4 hr).
  • Real-time monitoring : Employ in-situ 31^{31}P NMR or Raman spectroscopy to track phosphorus center reactivity.
  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.